molecular formula C10H15Cl2N B7798450 Benzylamine, N-(2-chloroethyl)-N-methyl-, hydrochloride

Benzylamine, N-(2-chloroethyl)-N-methyl-, hydrochloride

Cat. No.: B7798450
M. Wt: 220.14 g/mol
InChI Key: PYIXYEMKFUOLDQ-UHFFFAOYSA-N
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Description

Benzylamine, N-(2-chloroethyl)-N-methyl-, hydrochloride is a chemical compound with the molecular formula C9H13Cl2N. It is a derivative of benzylamine, where the amine group is substituted with a 2-chloroethyl and a methyl group, forming a hydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylamine, N-(2-chloroethyl)-N-methyl-, hydrochloride typically involves the reaction of benzylamine with 2-chloroethyl chloride and methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of 2-chloroethyl chloride, followed by methylation with methyl iodide. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzylamine, N-(2-chloroethyl)-N-methyl-, hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted benzylamines depending on the nucleophile used.

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary or tertiary amines.

Scientific Research Applications

Benzylamine, N-(2-chloroethyl)-N-methyl-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzylamine, N-(2-chloroethyl)-N-methyl-, hydrochloride involves its interaction with biological molecules. The compound can act as an alkylating agent, where the 2-chloroethyl group forms covalent bonds with nucleophilic sites on proteins and nucleic acids. This can lead to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets and pathways involved include DNA, RNA, and various enzymes that play critical roles in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzylamine, N-(2-chloroethyl)-, hydrochloride
  • N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride

Uniqueness

Benzylamine, N-(2-chloroethyl)-N-methyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

benzyl-(2-chloroethyl)-methylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-12(8-7-11)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIXYEMKFUOLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](CCCl)CC1=CC=CC=C1.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23510-18-1
Record name Benzenemethanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23510-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylamine, N-(2-chloroethyl)-N-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023510181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

2-[benzyl(methyl)amino]ethanol was added dropwise to an excess of SOCl2 (50 eq.) and the mixture heated at 35° C. for 16 h. Volatiles were removed in vacuo and the residual oil triturated with Et2O to give the title compound as a white solid in quantitative yield. MS (ES+) m/z 184 (M+H)+; 186 (M+H)+.
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